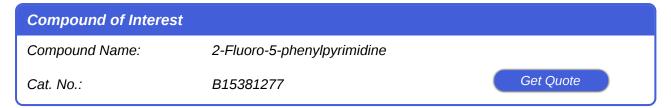


Phenylpyrimidine Derivatives: A Comparative Analysis of Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

The phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of recently developed phenylpyrimidine derivatives, focusing on their anticancer and antifungal properties. The information is compiled from various studies to offer an objective overview supported by experimental data.

Anticancer Activity of Phenylpyrimidine Derivatives

Phenylpyrimidine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival. A notable mechanism of action is the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival of malignant B-cells.[1][2]

Quantitative Comparison of Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenylpyrimidine derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

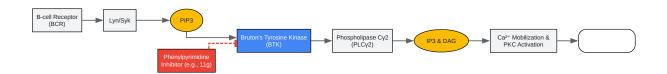


Compound	Target	Cell Line	IC50 (μM)	Reference
Series 1: BTK Inhibitors				
11g	ВТК	HL-60 (Leukemia)	3.66	[1][2]
Raji (Leukemia)	6.98	[1][2]		
Ramos (Leukemia)	5.39	[1][2]		
Ibrutinib (Control)	ВТК	Raji (Leukemia)	>10	[1]
Ramos (Leukemia)	0.868	[3]		
Series 2: Ursolic Acid Derivatives			_	
7b	MEK1 (potential)	MCF-7 (Breast)	0.48	[4]
HeLa (Cervical)	0.74	[4]	_	
HepG2 (Liver)	>10	[4]		
A549 (Lung)	>10	[4]		
Series 3: Thiazolo[4,5-d]pyrimidine Derivatives				
3b	Not Specified	A375 (Melanoma)	25.4	[5]
C32 (Melanoma)	24.4	[5]		
DU145 (Prostate)	>50	[5]	_	
MCF-7 (Breast)	>50	[5]		



Signaling Pathway: BTK Inhibition

Phenylpyrimidine derivatives, such as compound 11g, have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its inhibition can block the downstream signaling cascade that leads to B-cell proliferation and survival.[1][2]



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Caption: Inhibition of the BTK signaling pathway by phenylpyrimidine derivatives.

Antifungal Activity of Phenylpyrimidine Derivatives

Another significant area of investigation for phenylpyrimidine derivatives is their antifungal activity. Certain derivatives have been synthesized to target fungal-specific enzymes, such as lanosterol 14α -demethylase (CYP51), which is essential for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[6][7]

Quantitative Comparison of Antifungal Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values of novel phenylpyrimidine derivatives against various pathogenic fungi. Lower MIC values indicate greater antifungal efficacy.

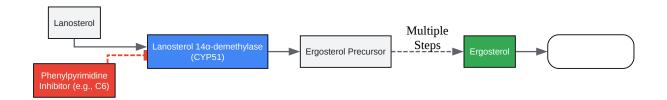


Compound	Target	Fungal Strain	MIC (μg/mL)	Reference
Series 4: CYP51 Inhibitors				
C6	CYP51	Candida albicans	0.25	[6]
Candida albicans	0.25	[6]		
Candida tropicalis	0.5	[6]	-	
Cryptococcus neoformans	1	[6]	_	
Candida parapsilosis	0.5	[6]	_	
Candida glabrata	0.5	[6]	-	
Candida krusei	1	[6]	-	
Fluconazole (Control)	CYP51	Candida albicans	0.5	[6]
Candida tropicalis	4	[6]		
Cryptococcus neoformans	4	[6]	-	

Signaling Pathway: CYP51 Inhibition in Ergosterol Biosynthesis

Phenylpyrimidine derivatives like compound C6 act as potent inhibitors of CYP51. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to fungal cell death.[6][7]





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Caption: Inhibition of the Ergosterol Biosynthesis Pathway via CYP51.

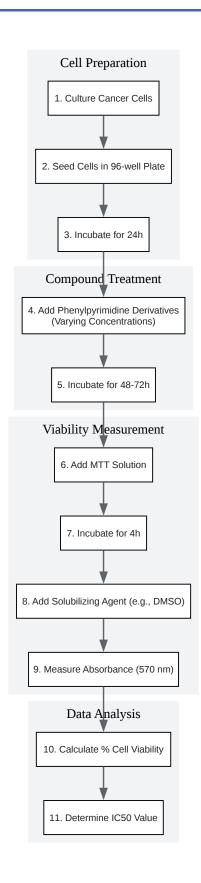
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the evaluation of the phenylpyrimidine derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.





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Caption: Workflow for the MTT Assay to determine anticancer activity.



Protocol Details:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
- Compound Treatment: The cells are then treated with various concentrations of the phenylpyrimidine derivatives and incubated for an additional 48-72 hours.
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to untreated control
 cells, and the IC50 value is determined by plotting the compound concentration against the
 cell viability.

In Vitro Antifungal Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol Details:

- Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, and a standardized inoculum suspension is prepared in RPMI-1640 medium.
- Compound Dilution: The phenylpyrimidine derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plates are incubated at 35°C for 24-48 hours.



• MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[6]

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